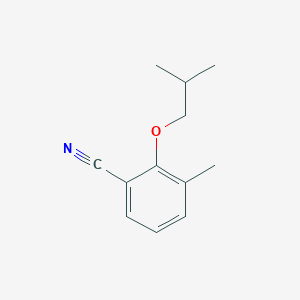

3-Methyl-2-(2-methylpropoxy)benzonitrile

説明

3-Methyl-2-(2-methylpropoxy)benzonitrile is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Methyl-2-(2-methylpropoxy)benzonitrile is an organic compound characterized by its unique structure, which includes a benzonitrile moiety substituted with a 3-methyl group and a 2-methylpropoxy group. The molecular formula of this compound is C13H15NO, and it features a nitrile functional group (-C≡N) attached to a benzene ring, which is further substituted with both alkyl and ether functionalities. This structural configuration contributes to its distinct chemical properties and potential applications in various fields, particularly in biological contexts.

Chemical Structure and Properties

The compound's unique substitution pattern enhances its solubility and reactivity, making it a valuable candidate for further research. The nitrile group is known for its ability to participate in various chemical reactions, including nucleophilic additions and cycloadditions, which can lead to biologically active derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO |

| Molecular Weight | 215.27 g/mol |

| Functional Groups | Nitrile, Ether |

Interaction Studies

Research indicates that the biological activity of nitriles often involves interactions with enzymes or receptors involved in metabolic pathways. For instance, the nitrile functionality may enhance binding affinity to certain targets due to its ability to form hydrogen bonds or coordinate with metal ions in enzyme active sites.

Case Studies and Research Findings

- Antiparasitic Activity : Similar compounds have been studied for their efficacy against parasitic infections. For example, derivatives of benzonitriles have shown promising results against Trypanosoma species, highlighting the potential for this compound in treating diseases like African sleeping sickness .

- Inhibition Studies : Compounds with similar structures have been evaluated for their ability to inhibit nitric oxide synthases (NOS), which are critical in various physiological processes including vasodilation and immune response modulation . The inhibition of NOS could indicate potential applications in cardiovascular diseases or inflammatory conditions.

- Pharmacokinetics : Understanding the pharmacokinetic profile of similar compounds has been crucial in evaluating their therapeutic potential. Studies have shown that modifications in the alkyl chain can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties .

科学的研究の応用

Medicinal Chemistry

- Agonist Activity : Recent studies have indicated that compounds similar to 3-Methyl-2-(2-methylpropoxy)benzonitrile exhibit significant agonist activity on the nuclear constitutive androstane receptor (CAR). This receptor plays a crucial role in regulating hepatic functions, including drug metabolism and detoxification processes . The compound's structural features may enhance its interaction with CAR, making it a candidate for further investigation as a therapeutic agent.

- Potential as Anticancer Agents : Research has explored substituted benzonitriles for their anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Material Science

- Polymer Additives : The unique chemical structure of this compound allows it to be used as an additive in polymer formulations. Its properties can enhance the thermal stability and mechanical strength of polymers, making it suitable for applications in coatings and composites.

- Solvent Properties : Given its chemical characteristics, this compound may serve as a solvent or co-solvent in organic reactions, particularly those involving sensitive functional groups that require mild conditions for optimal yields.

Case Studies and Research Findings

A detailed analysis of compounds related to this compound reveals varying degrees of biological activity:

| Compound | CAR TR-FRET EC50 (μM) | PXR % Activity |

|---|---|---|

| Compound A | 0.003 ± 0.0001 | 136 ± 8 |

| Compound B | 0.005 ± 0.001 | 53 ± 4 |

| Compound C | 0.016 | 57 ± 5 |

These findings suggest that modifications to the phenyl ring can significantly impact the biological activity of these compounds, indicating potential avenues for drug development focused on CAR and PXR activation .

特性

IUPAC Name |

3-methyl-2-(2-methylpropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9(2)8-14-12-10(3)5-4-6-11(12)7-13/h4-6,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEECAZXNMWTXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。